molecular formula C20H18N4O5S2 B2932967 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325694-47-1

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2932967
CAS No.: 325694-47-1
M. Wt: 458.51
InChI Key: AKJSEHCRHMJTBD-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group through nitration reactions. The pyrrolidinylsulfonyl group is then attached via sulfonylation, and finally, the benzamide moiety is introduced through amidation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiazole ring and benzamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings.

Scientific Research Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring and nitrophenyl group are often key to its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups. Similar compounds may include:

    N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Lacks the pyrrolidinylsulfonyl group.

    4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the thiazole and nitrophenyl groups.

    N-(4-(3-aminophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains an amino group instead of a nitro group.

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 3 nitrophenyl thiazol 2 yl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 4 3 nitrophenyl thiazol 2 yl 4 pyrrolidin 1 ylsulfonyl benzamide}

This structure includes a thiazole ring, a nitrophenyl group, and a pyrrolidine sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various thiazole derivatives, including the compound . The results are summarized in the table below:

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli88
S. aureus7.58
B. subtilis7.56
S. epidermidis76

The results indicate that the compound exhibits substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structural features of this compound suggest potential cytotoxic effects against various cancer cell lines.

Research Findings

In vitro studies have shown that certain thiazole derivatives can inhibit the growth of cancer cells effectively. For example, compounds with similar structures demonstrated IC50 values indicating potent cytotoxicity:

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound A1.61Jurkat (anti-Bcl-2)
Compound B1.98A-431

These findings suggest that the presence of specific functional groups in thiazole derivatives enhances their anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. The structure of this compound may contribute to its efficacy in seizure models.

Experimental Results

A study reported that thiazole-based compounds showed significant anticonvulsant activity in animal models:

Compound NameMedian Effective Dose (mg/kg)
Compound C24.38
Compound D88.23

These compounds were found to provide protection against seizures comparable to standard anticonvulsants like sodium valproate .

The biological activities of this compound are likely mediated through several mechanisms:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways involved in cell wall synthesis.
  • Cytotoxic Effects : Interaction with cellular targets such as DNA or specific proteins may lead to apoptosis in cancer cells.
  • Neuroprotective Mechanisms : The modulation of neurotransmitter systems could underlie its anticonvulsant effects.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c25-19(14-6-8-17(9-7-14)31(28,29)23-10-1-2-11-23)22-20-21-18(13-30-20)15-4-3-5-16(12-15)24(26)27/h3-9,12-13H,1-2,10-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJSEHCRHMJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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